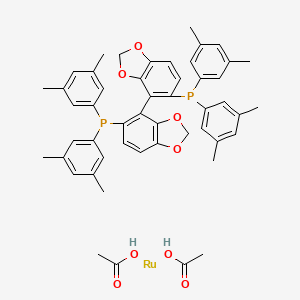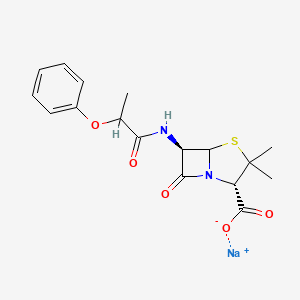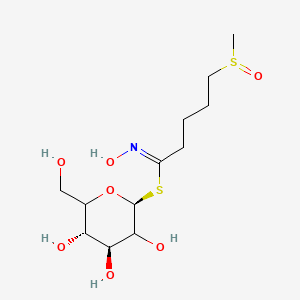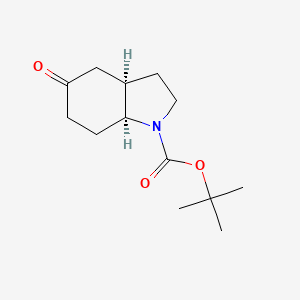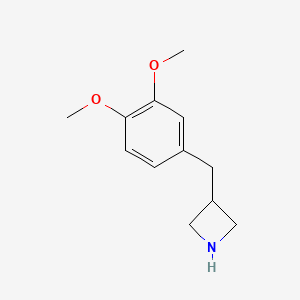![molecular formula C₅₈H₉₅N₂O₁₇P B1146564 42-O-[2-[[Hydroxy[2-(trimethylammonio)ethoxy]phosphinyl]oxy]ethyl] Rapamycin Inner Salt >75per cent CAS No. 1062645-51-5](/img/structure/B1146564.png)
42-O-[2-[[Hydroxy[2-(trimethylammonio)ethoxy]phosphinyl]oxy]ethyl] Rapamycin Inner Salt >75per cent
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rapamycin is a macrolide compound that has antifungal, immunosuppressant, and antitumor properties. It forms a complex with FKBP12 that binds to and inhibits the molecular target of rapamycin (mTOR). mTOR is a member of the phosphoinositide kinase-related kinase (PIKK) family that enhances cellular proliferation and reduces cellular apoptosis.
Synthesis Analysis
The synthesis of complex compounds like rapamycin typically involves multiple steps and requires specialized knowledge in organic chemistry. The synthesis process often involves creating the right environmental conditions (temperature, pH, etc.) for the chemical reactions to take place, and using catalysts to speed up the reactions.Molecular Structure Analysis
The molecular structure of a compound like rapamycin can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. These techniques can provide detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis
The chemical reactions involving rapamycin can be studied using various analytical techniques. For example, chromatography can be used to separate the components of a reaction mixture, and spectroscopy can be used to identify the chemical structures of the reactants and products.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like rapamycin can be determined using various techniques. For example, its solubility can be determined by dissolving it in various solvents and measuring the concentration. Its melting point and boiling point can be determined by heating it and observing the temperatures at which it changes state.Safety And Hazards
As with any drug, the use of rapamycin carries some risks and side effects. These can include immune system suppression, which can increase the risk of infections and certain types of cancer. Other side effects can include hyperlipidemia, hypertension, and thrombocytopenia.
Orientations Futures
The future research directions for a compound like rapamycin could involve exploring its potential uses in treating other diseases, improving its efficacy, reducing its side effects, or developing new delivery methods.
Please consult with a professional for more detailed and specific information. This information is intended to be used as a general guide only.
Propriétés
IUPAC Name |
2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H95N2O17P/c1-37-19-15-14-16-20-38(2)49(70-11)35-45-24-22-43(7)58(67,77-45)55(64)56(65)59-26-18-17-21-46(59)57(66)76-50(36-47(61)39(3)32-42(6)53(63)54(72-13)52(62)41(5)31-37)40(4)33-44-23-25-48(51(34-44)71-12)73-29-30-75-78(68,69)74-28-27-60(8,9)10/h14-16,19-20,32,37,39-41,43-46,48-51,53-54,63,67H,17-18,21-31,33-36H2,1-13H3/b16-14-,19-15+,38-20+,42-32-/t37-,39-,40-,41-,43-,44+,45+,46+,48-,49-,50+,51-,53-,54+,58-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFREHBEJFQNTO-SHMIFLSFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOP(=O)([O-])OCC[N+](C)(C)C)C)C)O)OC)C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@H](/C(=C/C=C\C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCOP(=O)([O-])OCC[N+](C)(C)C)C)/C)O)OC)C)C)/C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H95N2O17P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1123.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

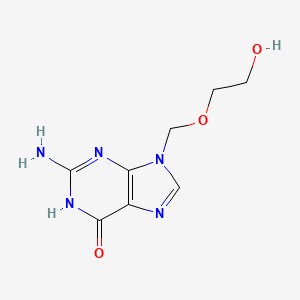
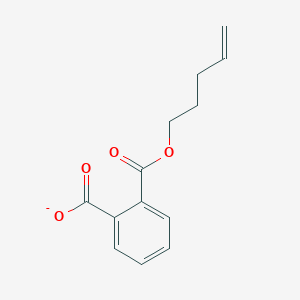
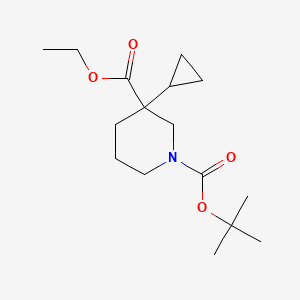
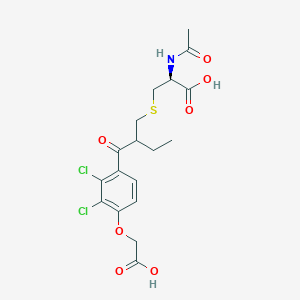
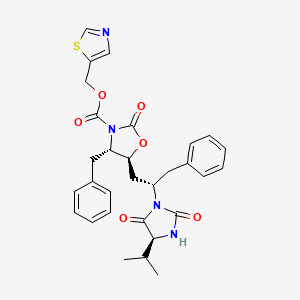
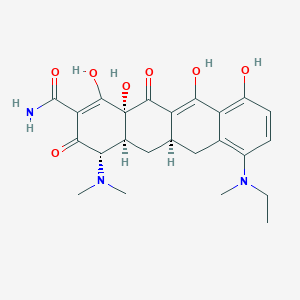
![4-Ethyl-N-[(3S)-3-hydroxy-1-[[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-oxobutan-2-yl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B1146495.png)
![1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B1146497.png)
